
Acyclovir-d4
Übersicht
Beschreibung
Acyclovir-d4 ist eine deuterierte Form von Acyclovir, einem Guanosin-Analogon mit starker antiviraler Aktivität. Es wird hauptsächlich als interner Standard für die Quantifizierung von Acyclovir in verschiedenen analytischen Methoden verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Die Verbindung ist besonders wertvoll in der Forschung aufgrund ihrer Stabilität und präzisen Quantifizierungsfähigkeiten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Deuterierung von Acyclovir. Eine gängige Methode beginnt mit Guanosin als Rohstoff, der Acylierungs-, Kondensations- und Hydrolysereaktionen durchläuft, um Acyclovir zu bilden . Der Deuterierungsprozess beinhaltet den Austausch von Wasserstoffatomen gegen Deuterium, typischerweise unter Verwendung deuterierter Reagenzien unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess gewährleistet eine hohe Ausbeute und Reinheit mit stabilen und reichlich vorhandenen Rohstoffquellen. Die Reaktionsbedingungen sind auf Sicherheit, Einfachheit und Wirtschaftlichkeit optimiert .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
One of the primary applications of acyclovir-d4 is in pharmacokinetic studies. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses to quantify acyclovir levels in biological samples. For instance, a study developed a sensitive LC-MS/MS method that utilized this compound to measure both acyclovir and its prodrug valacyclovir in human and mouse plasma .
Key Findings from Pharmacokinetic Studies
- Sensitivity : The method demonstrated a lower limit of quantification (LLOQ) of 2 nM for both compounds, indicating high sensitivity for detecting low concentrations in plasma samples.
- Stability : this compound showed robust stability in various matrices, allowing for accurate quantification over extended periods.
- Clinical Relevance : The pharmacokinetic profiles obtained from studies using this compound can inform dosing regimens for patients undergoing antiviral therapy .
Therapeutic Applications
This compound has been utilized to evaluate the therapeutic efficacy of acyclovir in various clinical scenarios. Its incorporation into clinical trials helps assess the drug's effectiveness against herpes simplex virus infections and other related conditions.
Clinical Case Studies
- Herpes Simplex Virus Infections : Acyclovir remains the first-line treatment for herpes simplex virus infections. Studies have shown that patients receiving acyclovir exhibit shorter durations of symptoms compared to those on placebo .
- Post-Herpetic Neuralgia : Research indicates that acyclovir can reduce acute pain associated with herpes zoster infections, highlighting its role beyond just antiviral effects .
- Neonatal Herpes : Acyclovir has been proposed as a suppressive therapy following acute neonatal herpes infections to prevent recurrences .
Research Applications
Beyond clinical use, this compound is instrumental in various research applications:
- Mechanism of Action Studies : Researchers utilize this compound to study the mechanisms by which acyclovir exerts its antiviral effects at the molecular level.
- Resistance Mechanisms : Investigations into viral resistance to antiviral drugs often employ labeled compounds like this compound to track changes in viral genomes and assess mutations that confer resistance .
- Comparative Pharmacology : this compound allows for comparative studies between different antiviral agents, enhancing understanding of their relative efficacy and safety profiles.
Data Tables
The following table summarizes key pharmacokinetic parameters observed in studies involving this compound:
Wirkmechanismus
Target of Action
Acyclovir-d4, a deuterated compound of Acyclovir, is a synthetic analog of the purine nucleoside, guanosine . It has antiviral activity against herpes simplex viruses type 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV) . The primary targets of this compound are the viral thymidine kinase (TK) enzymes encoded by these viruses .
Mode of Action
This compound is selectively converted into its monophosphate form by the viral thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Biochemical Pathways
This compound interferes with the viral DNA polymerization through competitive inhibition with guanosine triphosphate and obligatory chain termination . This action affects the replication of the herpes simplex virus’s DNA, thereby inhibiting the virus’s ability to proliferate .
Pharmacokinetics
The pharmacokinetics of this compound involves its conversion to the monophosphate form by viral thymidine kinase, and then to the diphosphate form by cellular guanylate kinase, and finally to the triphosphate form by various cellular enzymes . .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of viral DNA synthesis and viral replication . This results in the termination of the growing viral DNA chain and inactivation of the viral DNA polymerase . These actions effectively suppress the proliferation of the virus.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that continuous release and persistence of antiviral drugs in the environment, even at trace concentrations, can impose toxicity to the organisms present in the surroundings . Therefore, the environmental context is an important consideration in the use of antiviral drugs like this compound.
Biochemische Analyse
Biochemical Properties
Acyclovir-d4, like Acyclovir, is involved in biochemical reactions that inhibit viral coding . It interacts with a virus-specific thymidine kinase, which selectively converts it into acyclo-guanosine monophosphate . This interaction is crucial for its antiviral activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It diffuses freely into cells and influences cell function by inhibiting viral DNA polymerization . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This phosphorylated form of this compound is preferentially incorporated into viral DNA during DNA replication, resulting in premature chain termination and inhibition of further DNA polymerase activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported. Acyclovir has been shown to reduce viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 at a dosage of 5 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways similar to those of Acyclovir. It interacts with enzymes such as virus-specific thymidine kinase
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acyclovir-d4 involves the deuteration of acyclovir. A common method starts with guanosine as the raw material, which undergoes acylation, condensation, and hydrolysis reactions to form acyclovir . The deuteration process involves replacing hydrogen atoms with deuterium, typically using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, with stable and abundant raw material sources. Reaction conditions are optimized for safety, simplicity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acyclovir-d4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptsächlich gebildete Produkte
Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acyclovir: Die nicht-deuterierte Form mit ähnlichen antiviralen Eigenschaften.
Valacyclovir: Ein Prodrug von Acyclovir mit verbesserter Bioverfügbarkeit.
Famciclovir: Ein weiteres antivirales Medikament mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
Acyclovir-d4 ist aufgrund seiner deuterierten Natur einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Methoden ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen genaue Messungen entscheidend sind .
Biologische Aktivität
Acyclovir-d4 is a deuterated analogue of acyclovir, primarily used as an internal standard in the quantification of acyclovir in biological samples through techniques such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound retains the antiviral properties of its parent drug, acyclovir, which is widely recognized for its effectiveness against various herpesviruses.
This compound operates through a similar mechanism as acyclovir. It is selectively activated by viral thymidine kinase, which phosphorylates it to acyclovir-monophosphate. This form is further phosphorylated to acyclovir-triphosphate (ACV-TP), the active metabolite that inhibits viral DNA synthesis. The incorporation of ACV-TP into viral DNA leads to chain termination during replication, effectively halting the proliferation of the virus. This compound's structure allows it to be measured accurately in pharmacokinetic studies without interfering with the biological activity of acyclovir itself .
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in various studies, revealing important parameters that inform dosing regimens. Key pharmacokinetic metrics include:
Parameter | Value |
---|---|
Oral Bioavailability | 10-20% |
Peak Plasma Concentration | 1-2 hours post-administration |
Half-life | 2-3 hours in adults |
Volume of Distribution | 0.6 L/kg |
Protein Binding | 9-33% |
These parameters are crucial for understanding how this compound behaves in the body and its potential therapeutic implications .
Case Studies and Research Findings
1. Resistance Studies:
A retrospective case-control study highlighted instances of acyclovir resistance among herpes simplex virus (HSV) infections. It was noted that patients with immunodeficiencies exhibited a higher prevalence of resistant strains, emphasizing the need for careful monitoring when using antiviral therapies like acyclovir and its analogues .
2. Pharmacokinetic Studies:
A prospective study evaluated the pharmacokinetics of intravenous acyclovir in obese patients, demonstrating that dosing based on ideal body weight (IBW) rather than total body weight (TBW) could optimize therapeutic outcomes. The study utilized this compound as an internal standard for quantification, ensuring accurate measurement of drug levels in plasma .
3. Immune Response:
Research indicated that treatment with acyclovir may influence immune responses in patients with HSV infections. One study observed no significant effect on antibody production following treatment, suggesting that while acyclovir is effective against viral replication, it may not modulate the immune response significantly .
Eigenschaften
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Q1: What is the primary use of Acyclovir-d4 in the context of the provided research papers?
A1: this compound serves as an internal standard (IS) in LC-MS/MS methods for quantifying Acyclovir in human plasma. [, ] This technique is crucial for accurate and precise measurements of Acyclovir concentrations, especially in bioequivalence studies. []
Q2: Why is the use of an internal standard like this compound important in analyzing Acyclovir levels?
A2: Acyclovir analysis in biological samples, such as plasma, can be influenced by various factors that introduce variability during sample preparation and analysis. Using a structurally similar, stable isotope-labeled compound like this compound helps to:
- Improve accuracy and precision: The use of an IS improves the reliability and reproducibility of Acyclovir quantification, leading to more accurate and precise results. [, ]
Q3: Are there any specific challenges in analyzing Acyclovir, and how does the use of this compound help to address these?
A3: One significant challenge in analyzing Valacyclovir, a prodrug of Acyclovir, is its tendency to hydrolyze into Acyclovir both in vivo and ex vivo. [] This conversion can lead to inaccurate Acyclovir measurements if not adequately controlled. The use of this compound, alongside appropriate sample collection and storage techniques, allows for accurate Acyclovir quantification even in the presence of Valacyclovir hydrolysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.